molecular formula C20H23NO3 B3812685 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol

3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol

Cat. No. B3812685
M. Wt: 325.4 g/mol
InChI Key: VBWGBMFDHMXEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol, also known as HPPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol is complex and not fully understood. However, it is known that the compound acts as a modulator of certain enzymes and receptors in the body, including the dopamine transporter and the NMDA receptor. This modulation can lead to changes in neurotransmitter levels and ultimately affect a range of physiological processes.
Biochemical and Physiological Effects:
3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol has been shown to have antioxidant properties, which may make it useful in the treatment of conditions related to oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol in lab experiments is that it has been extensively studied and its properties are well understood. However, there are also limitations to its use, including the fact that it can be difficult and expensive to synthesize. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experimental setups.

Future Directions

There are many potential future directions for research involving 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol. One promising area of investigation involves the use of the compound as a therapeutic agent for Parkinson's disease. Additionally, there is growing interest in the potential use of 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol as a tool for studying the role of dopamine in the brain. Other potential future directions for research involving 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol include investigations into its potential use as an antioxidant and its effects on other physiological processes.

Scientific Research Applications

3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate the activity of certain enzymes and receptors in the body. This has led to investigations into the potential use of 3-[1-(4-hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol as a therapeutic agent for a range of conditions, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(3-hydroxyphenyl)-3-(4-hydroxyphenyl)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-17-9-7-15(8-10-17)19(16-5-4-6-18(23)13-16)14-20(24)21-11-2-1-3-12-21/h4-10,13,19,22-23H,1-3,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWGBMFDHMXEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-Hydroxyphenyl)-3-oxo-3-(1-piperidinyl)propyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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